- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe CondensationJournal of Organic Chemistry, 2022, 87(2), 1541-1544,
Cas no 89977-05-9 (3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl-)

3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl-
- 2-amino-6-methylpyridine-3,4-dicarboxylic acid
- 3,4-Pyridinedicarboxylicacid,2-amino-6-methyl-(7CI)
- 2-Amino-6-methyl-3,4-pyridinedicarboxylic acid (ACI)
- SY263263
- DTXSID60666464
- F53315
- SCHEMBL2805705
- 89977-05-9
- MFCD18817344
-
- MDL: MFCD18817344
- Inchi: 1S/C8H8N2O4/c1-3-2-4(7(11)12)5(8(13)14)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)(H,13,14)
- InChI Key: WXPJNLPARRDKIN-UHFFFAOYSA-N
- SMILES: O=C(C1C(C(O)=O)=C(N)N=C(C)C=1)O
Computed Properties
- Exact Mass: 196.04840674g/mol
- Monoisotopic Mass: 196.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 114Ų
3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04224-1g |
2-amino-6-methylpyridine-3,4-dicarboxylic acid |
89977-05-9 | 95% | 1g |
$410 | 2023-09-07 | |
1PlusChem | 1P006NF7-250mg |
3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl- |
89977-05-9 | 95% | 250mg |
$342.00 | 2024-04-20 | |
1PlusChem | 1P006NF7-1g |
3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl- |
89977-05-9 | 95% | 1g |
$826.00 | 2024-04-20 | |
A2B Chem LLC | AD09491-1g |
3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl- |
89977-05-9 | 95% | 1g |
$715.00 | 2024-04-19 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04224-5g |
2-amino-6-methylpyridine-3,4-dicarboxylic acid |
89977-05-9 | 95% | 5g |
$1250 | 2023-09-07 | |
abcr | AB569770-250mg |
2-Amino-6-methylpyridine-3,4-dicarboxylic acid; . |
89977-05-9 | 250mg |
€491.20 | 2024-08-02 | ||
abcr | AB569770-1g |
2-Amino-6-methylpyridine-3,4-dicarboxylic acid; . |
89977-05-9 | 1g |
€1145.90 | 2024-08-02 | ||
eNovation Chemicals LLC | D780109-1g |
2-Amino-6-methylpyridine-3,4-dicarboxylic Acid |
89977-05-9 | 95% | 1g |
$745 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539274-1g |
2-Amino-6-methylpyridine-3,4-dicarboxylic acid |
89977-05-9 | 98% | 1g |
¥6188.00 | 2024-04-26 | |
A2B Chem LLC | AD09491-250mg |
3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl- |
89977-05-9 | 95% | 250mg |
$301.00 | 2024-04-19 |
3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl- Production Method
Synthetic Circuit 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl- Raw materials
3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl- Preparation Products
3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl- Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on 3,4-Pyridinedicarboxylicacid, 2-amino-6-methyl-
Introduction to 3,4-Pyridinedicarboxylic acid, 2-amino-6-methyl- (CAS No. 89977-05-9)
3,4-Pyridinedicarboxylic acid, 2-amino-6-methyl-, identified by its Chemical Abstracts Service (CAS) number 89977-05-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic dicarboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and methyl substituents on the pyridine ring introduces a rich framework for chemical modifications, making it a valuable scaffold for synthesizing novel bioactive molecules.
The compound's structure consists of a pyridine core substituted at the 2-position with an amino group (-NH₂) and at the 6-position with a methyl group (-CH₃). The two carboxylic acid groups (-COOH) are located at the 3 and 4 positions, providing reactive sites for further functionalization. This arrangement not only enhances its solubility in polar solvents but also allows for diverse interactions with biological targets, such as enzymes and receptors.
In recent years, 3,4-Pyridinedicarboxylic acid, 2-amino-6-methyl- has been explored in various research studies for its pharmacological potential. One notable area of interest is its role as a precursor in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials that have applications in drug delivery systems, catalysis, and gas storage. The carboxylate groups in this compound can act as ligands to coordinate with metal ions, forming stable and tunable MOF structures. These frameworks have shown promise in improving the efficacy of therapeutic agents by enhancing their solubility and controlled release profiles.
Furthermore, the amino and methyl substituents on the pyridine ring contribute to the compound's ability to interact with biological systems. The amino group can participate in hydrogen bonding interactions with biomolecules, while the methyl group can influence steric hindrance and electronic properties. These features make 3,4-Pyridinedicarboxylic acid, 2-amino-6-methyl- a versatile building block for designing molecules that target specific biological pathways.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with various protein targets. Molecular docking studies have identified potential interactions with enzymes involved in inflammatory pathways, suggesting its therapeutic relevance in conditions such as arthritis and autoimmune diseases. Additionally, the compound has been investigated for its antimicrobial properties, with preliminary studies indicating activity against certain resistant bacterial strains.
The synthesis of 3,4-Pyridinedicarboxylic acid, 2-amino-6-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriately substituted pyridine derivatives followed by oxidation and functional group transformations. The availability of high-quality starting materials and advanced catalytic systems has facilitated more efficient and scalable production methods.
In conclusion, 3,4-Pyridinedicarboxylic acid, 2-amino-6-methyl- (CAS No. 89977-05-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it suitable for diverse applications, from metal-organic frameworks to drug design targeting inflammatory and infectious diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in the development of next-generation medications.
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